Serrawettin W2 is a notable compound produced by certain strains of the genus Serratia, particularly Serratia marcescens. It is classified as an extracellular cyclic lipopeptide, which plays a significant role in the microbial ecology by acting as a biosurfactant. This compound exhibits broad-spectrum antimicrobial properties, making it a subject of interest in both environmental and pharmaceutical applications. The gene responsible for its biosynthesis is identified as swrA, which is part of a non-ribosomal peptide synthetase (NRPS) gene cluster .
Serrawettin W2 is primarily sourced from Serratia marcescens and related species, which are ubiquitous in various environments, including soil and water. These bacteria are known for their ability to produce secondary metabolites that can serve various ecological functions. The classification of Serrawettin W2 falls under the category of biosurfactants, which are surface-active substances produced by microorganisms .
The biosynthesis of Serrawettin W2 involves complex genetic pathways, primarily through non-ribosomal peptide synthesis. The key steps include:
The purification process typically involves:
Serrawettin W2 participates in various chemical reactions, primarily involving interactions with microbial membranes. Its antimicrobial activity is attributed to its ability to disrupt membrane integrity in pathogenic bacteria and fungi.
The mechanism by which Serrawettin W2 exerts its effects involves:
Serrawettin W2 has several scientific applications:
Serrawettin W2 biosynthesis occurs via non-ribosomal peptide synthetase (NRPS) pathways, which enable the assembly of complex peptides without ribosomal involvement. This enzymatic strategy allows for the incorporation of non-proteinogenic amino acids and the formation of unique cyclic structures. The core structure of serrawettin W2 consists of a fatty acyl chain (typically β-hydroxydecanoic acid) linked to a pentapeptide moiety (Leu-Ser-Thr-X-Y, where X and Y represent variable amino acids) that undergoes cyclization to form a lactone ring [1] [4]. The NRPS machinery operates through a modular "assembly line" mechanism, where each module activates, modifies, and incorporates specific amino acid residues into the growing peptide chain. This process involves critical enzymatic domains: adenylation (A) domains for amino acid selection and activation, peptidyl carrier protein (PCP) domains for thioesterification and shuttling intermediates, condensation (C) domains for peptide bond formation, and thioesterase (TE) domains responsible for cyclization and release of the mature lipopeptide [4] [9]. The specificity of adenylation domains determines amino acid incorporation, explaining the natural structural variations observed among serrawettin W2 analogues.
The primary genetic determinant for serrawettin W2 production is the swrA gene, which encodes a multimodular NRPS enzyme. Genome mining across Serratia species has revealed that swrA typically resides within a biosynthetic gene cluster (BGC) of approximately 20–30 kilobases. This cluster exhibits a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) organization in certain strains like Serratia surfactantfaciens YD25T, where PKS components are implicated in the synthesis or modification of the lipid tail [1] [2]. The swrA gene itself encodes a massive NRPS protein organized into five modules:
Table 1: Module Organization and Domain Architecture of the SwrA NRPS in Serrawettin W2 Biosynthesis
Module | Domains | Specificity (Amino Acid) | Function |
---|---|---|---|
1 | Cst-A-PCP | Fatty Acid Starter Unit + Leu | Activates fatty acid, incorporates Leu, tethers growing chain |
2 | C-A-PCP | Ser | Activates and incorporates Serine |
3 | C-A-PCP | Thr | Activates and incorporates Threonine |
4 | C-A-PCP | Phe/Tyr/Trp/Leu/Ile/Val | Variable residue incorporation; contributes to structural diversity |
5 | C-A-PCP-TE | Ile/Leu/Val | Final residue incorporation; catalyzes cyclization and release of lipopeptide |
Comparative genomics of 84 Serratia genomes identified 11 strains harboring the swrA gene within conserved BGCs. These clusters consistently encode four essential proteins besides SwrA: a CTP synthase, a glyoxalase/bleomycin resistance protein/dioxygenase, and LrgA/LrgB family proteins (implicated in cell death regulation and potentially in biosynthetic efficiency or resistance) [8] [9]. Heterologous expression of sefA (the swrA homolog) from Serratia fonticola DSM 4576 in E. coli successfully produced new serrawettin W2 analogues (sefopeptides A-D), confirming the sufficiency of this gene cluster for lipopeptide production [5].
Targeted mutational analysis provides definitive evidence for the essential role of swrA in serrawettin W2 biosynthesis. swrA knockout mutants in S. marcescens MG1 and related strains completely lose the ability to produce serrawettin W2 and its analogues. This loss directly correlates with abolished swarming motility on semi-solid surfaces—a key biological function of this biosurfactant [4] [7]. Complementation with a functional swrA gene restores both lipopeptide production and swarming. Transcriptional studies using qRT-PCR and promoter-reporter fusions reveal that swrA expression is negligible during early exponential growth but undergoes dramatic upregulation as cell density increases and QS signals accumulate. This expression pattern aligns with the established role of QS regulators (SwrR/SmaR bound to their cognate AHLs) binding to the swrA promoter region. Furthermore, transcriptome analyses indicate that swrA transcription can be influenced by environmental factors like nutrient availability, temperature, and oxygen tension, suggesting integration into broader regulatory networks beyond QS [1] [7] [9].
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